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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

Executive Summary: Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional
elongation, making it a compelling therapeutic target in various cancers that exhibit
transcriptional addiction. MC180295 is a novel, potent, and highly selective small molecule
inhibitor of CDK®9. Its mechanism of action extends beyond the canonical role of suppressing
oncogenic transcription. MC180295 induces apoptosis in cancer cells by downregulating the
expression of short-lived anti-apoptotic proteins like MCL-1. Paradoxically, it also reactivates
epigenetically silenced genes, including tumor suppressor genes and endogenous retroviruses,
by modulating the phosphorylation state of the SWI/SNF chromatin remodeler BRG1. This dual
action not only inhibits tumor growth directly but also stimulates an anti-tumor immune
response, sensitizing cancers to immunotherapy. This guide details the core biological effects,
mechanism of action, and key experimental findings related to MC180295.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of
the Positive Transcription Elongation Factor b (P-TEFb) complex, typically with a Cyclin T
partner.[1] The primary function of P-TEFb is to facilitate the transition of RNA Polymerase II
(RNAPII) from a state of promoter-proximal pausing to productive transcriptional elongation.[1]
[2] It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII on the Serine-2
residue, as well as negative elongation factors like DSIF and NELF.[1][3]

Many malignancies, particularly hematological cancers, become dependent on the continuous
high-level transcription of genes encoding survival proteins and oncoproteins, such as MYC

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b608874?utm_src=pdf-interest
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9215160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9215160/
https://aacrjournals.org/cancerres/article/78/13_Supplement/2952/627552/Abstract-2952-Targeting-CDK9-reactivates
https://pmc.ncbi.nlm.nih.gov/articles/PMC9215160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and MCL-1.[1][4] This "transcriptional addiction” makes CDK?9 an attractive target for cancer
therapy. MC180295 was developed as a potent and highly selective CDK9 inhibitor,
demonstrating significant anti-proliferative effects across a range of cancer cell lines.[3][5]

Core Mechanism of Action of MC180295

Direct Inhibition of Transcriptional Elongation

MC180295 functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9 and
preventing the phosphotransferase activity of the P-TEFb complex.[6] This direct inhibition
blocks the phosphorylation of the RNAPII CTD, which forces the polymerase to remain stalled
at gene promoters. The subsequent suppression of transcriptional elongation leads to a rapid
depletion of short-lived mRNAs and their corresponding proteins that are critical for cancer cell
survival.[1][4]
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Diagram 1. CDK9-mediated transcriptional elongation.

Induction of Apoptosis

The inhibition of CDK9 by MC180295 leads to the transcriptional repression of key survival
genes. Notably, the levels of the anti-apoptotic protein MCL-1 and the oncogenic transcription
factor MYC are rapidly reduced.[4][7] The depletion of these crucial survival factors sensitizes
cancer cells to programmed cell death, leading to the induction of apoptosis.[3][7] This effect is
particularly pronounced in tumors that are highly dependent on these short-lived proteins.
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Diagram 2. Apoptosis induction via CDK9 inhibition by MC180295.

Epigenetic Regulation and Immune Activation

A key discovery was the paradoxical role of CDK9 in maintaining gene silencing at
heterochromatic loci.[5][8][9] Inhibition by MC180295 leads to the global reactivation of
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epigenetically silenced genes.
This occurs through at least two mechanisms:

o Dephosphorylation of BRG1 (SMARCAA4): CDK9 directly phosphorylates BRG1, a core
ATPase subunit of the SWI/SNF chromatin remodeling complex.[5][10] This phosphorylation
IS required to maintain a compact, silenced chromatin state.[10] MC180295 treatment leads
to BRG1 dephosphorylation, chromatin relaxation, and gene reactivation.[3][9][11]

» Repression of HP1a Expression: CDK9 inhibition also represses the expression of
Heterochromatin Protein 1a (HP1a), further contributing to the reversal of gene silencing.[8]

This epigenetic modulation reactivates silenced tumor suppressor genes and, importantly,
endogenous retroviruses (ERVS).[8][9] The expression of ERVs triggers a viral mimicry
response, leading to the production of interferons and the activation of an anti-tumor immune
response.[3]
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Diagram 3. Epigenetic gene reactivation by MC180295.

Summary of Biological Effects and Quantitative
Data
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In Vitro Kinase Potency and Selectivity

MC180295 is a highly potent inhibitor of CDK9/Cyclin T1 with an IC50 value in the low
nanomolar range.[8][9][12] It demonstrates high selectivity for CDK9 over other cyclin-
dependent kinases.[3][12]

Table 1: In Vitro Kinase Inhibitory Activity of

MC180295

Kinase Complex IC50 (nM)
CDK9-Cyclin T1 5[9][12]
CDK4-Cyclin D 112[12]
CDK1-Cyclin B 138[12]
CDK5-P35 159[12]
CDK2-Cyclin A 233[12]
CDK7-CycH/MAT1 555[12]
CDK®6-Cyclin D3 712[12]

Anti-proliferative Activity in Cancer Cells

MC180295 exhibits broad anti-proliferative activity against numerous cancer cell lines.[3] A
study across 46 cell lines from six different malignancies found a median IC50 of 171 nM.[3]
[11][13][14] The compound is particularly effective against Acute Myeloid Leukemia (AML) cell
lines that harbor MLL translocations, such as MV4-11, MOLM-13, and THP-1.[3][13]
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Table 2: Anti-proliferative Activity of

MC180295

Metric Value

Median IC50 (46 cell lines) 171 nM[3][11][14]

Most Sensitive Malignancy AML with MLL translocations[3][11][14]

) ) ] Melanoma, Colon, Bladder, Prostate, Breast
Other Active Malignancies
Cancer[3]

Immuno-modulatory Effects

A significant finding is that the anti-tumor effects of MC180295 are partially dependent on the
immune system. In vivo studies have shown that the drug's efficacy is reduced in the absence
of CD8+ T cells, indicating a crucial immune component to its action.[3][11][13] This immune
activation provides a strong rationale for combining MC180295 with other therapies.

e Synergy with DNMT Inhibitors: MC180295 shows significant synergy with the DNA
methyltransferase (DNMT) inhibitor decitabine in both AML and colon cancer xenograft
models.[3][13]

e Sensitization to Immunotherapy: By activating ERVs and inducing an interferon response,
CDKJ inhibition sensitizes cancer cells to immune checkpoint inhibitors like anti-PD-1.[2][8]

[9]
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Diagram 4. Workflow of MC180295 anti-tumor and immune effects.

Key Experimental M
In Vitro Kinase Assay

ethodologies

* Objective: To determine the IC50 of MC180295 against a panel of purified kinase enzymes.

¢ Protocol Outline: Recombinant CDK/cyclin complexes are incubated with a known substrate
(e.g., a peptide derived from the RNAPII CTD) and ATP in a reaction buffer. The inhibitor is
added at varying concentrations. Kinase activity is measured, often by quantifying the
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amount of phosphorylated substrate using radiometric (32P-ATP) or fluorescence-based
methods. The IC50 value is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

o Objective: To measure the anti-proliferative effect of MC180295 on cancer cell lines and
determine the IC50.

o Protocol Outline: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with a serial dilution of MC180295 for a defined period (e.g., 72
hours). After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added. Viable cells with active mitochondrial reductases convert the yellow MTT
to a purple formazan, which is then solubilized. The absorbance is read on a plate reader,
and cell viability is calculated relative to vehicle-treated control cells.

Apoptosis Detection by Annexin V Staining

» Objective: To quantify the percentage of apoptotic cells following treatment with MC180295.

e Protocol Outline: Cells are treated with MC180295 or vehicle control for a specified time
(e.g., 24-48 hours). Both adherent and floating cells are collected, washed, and resuspended
in an Annexin V binding buffer. FITC-conjugated Annexin V (which binds to
phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and
Propidium lodide (PI, a viability dye that enters late apoptotic/necrotic cells) are added. The
stained cell populations are then analyzed by flow cytometry.

In Vivo Tumor Xenograft Study

o Objective: To evaluate the anti-tumor efficacy of MC180295 in a living organism.

e Protocol Outline: Immunocompromised mice (e.g., NSG or nude mice) are subcutaneously
or intravenously injected with human cancer cells (e.g., SW48 colon cancer or MV4-11 AML
cells).[13] Once tumors are established and palpable, mice are randomized into treatment
and vehicle control groups. MC180295 is administered systemically (e.g., 20 mg/kg via
intraperitoneal injection every other day).[12] Tumor volume and mouse body weight are
measured regularly. At the end of the study, tumors can be excised for further analysis.
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Conclusion

MC180295 is a potent and selective CDK?9 inhibitor with a multifaceted mechanism of action
against cancer. It effectively suppresses the transcription of key oncogenes and survival
proteins, leading to apoptosis. Furthermore, its ability to reverse epigenetic silencing provides a
distinct and powerful secondary effect, reactivating tumor suppressor pathways and stimulating
a robust anti-tumor immune response. The more potent enantiomer, MC180380, is being
advanced as a promising candidate for clinical development, both as a monotherapy and in
combination with epigenetic drugs and immunotherapies.[3][11][13][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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